Trihydrogen (2-((4-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-hydroxy-o-tolyl)azo)benzene-1,4-disulphonato(5-))cuprate(3-)
Description
The compound Trihydrogen (2-((4-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-hydroxy-o-tolyl)azo)benzene-1,4-disulphonato(5-))cuprate(3-) is a highly complex coordination compound featuring:
- A 1,3,5-triazine core substituted with amino, chloro, and methylamino groups.
- Azo linkages (–N=N–) connecting aromatic naphthyl and benzoid systems.
- Multiple sulphonato (–SO₃⁻) groups, enhancing water solubility and stability.
- A central copper ion (Cu³⁻) coordinated to the ligand framework.
This structure suggests applications in dyes or pigments, as azo-triazine-metal complexes are known for intense coloration and thermal stability . The sulphonate groups likely facilitate solubility in aqueous or polar media, making it suitable for textile or industrial dyeing processes. Synthesis methods may involve stepwise substitution on the triazine ring, followed by diazo coupling and metal coordination, analogous to procedures for cobaltate complexes .
Properties
CAS No. |
35718-34-4 |
|---|---|
Molecular Formula |
C27H25ClCuN9O11S3+3 |
Molecular Weight |
846.7 g/mol |
IUPAC Name |
2-[[4-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-5-hydroxy-2-methylphenyl]diazenyl]benzene-1,4-disulfonic acid;copper;hydron |
InChI |
InChI=1S/C27H22ClN9O11S3.Cu/c1-12-7-18(20(38)11-17(12)33-35-19-10-15(49(40,41)42)4-6-21(19)50(43,44)45)34-36-23-22(51(46,47)48)9-13-8-14(3-5-16(13)24(23)39)37(2)27-31-25(28)30-26(29)32-27;/h3-11,38-39H,1-2H3,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,29,30,31,32);/p+3 |
InChI Key |
UOEMZPWKWMACRF-UHFFFAOYSA-Q |
Canonical SMILES |
[H+].[H+].[H+].CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)N(C)C5=NC(=NC(=N5)N)Cl)S(=O)(=O)O.[Cu] |
Origin of Product |
United States |
Biological Activity
Trihydrogen (2-((4-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-hydroxy-o-tolyl)azo)benzene-1,4-disulphonato(5-))cuprate(3-) is a complex compound that exhibits various biological activities. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Composition
The compound is characterized by a complex structure that includes:
- Amino and Hydroxy Functional Groups : These enhance solubility and biological interaction.
- Chloro and Azo Groups : Known for their roles in biological activity and potential toxicity.
- Cuprate Component : The presence of copper ions may contribute to catalytic properties and redox activity.
Mechanisms of Biological Activity
-
Anticancer Properties :
- The compound has been shown to exhibit cytotoxic effects on various cancer cell lines. Studies indicate that it induces apoptosis through the activation of caspases, which are crucial in the programmed cell death pathway .
- The mechanism involves the inhibition of key signaling pathways associated with tumor growth, particularly those involving STAT3 and NF-kB, which are known to promote cell proliferation and survival in cancer cells .
-
Antimicrobial Activity :
- Preliminary investigations suggest that the compound may possess antimicrobial properties. The presence of sulfonate groups enhances its interaction with microbial membranes, leading to increased permeability and cell death.
- Specific studies have demonstrated effectiveness against various bacterial strains, indicating potential as a therapeutic agent in treating infections .
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Modulates cytokine production |
Case Studies
- Cytotoxicity Assays :
-
Microbial Sensitivity Testing :
- A series of disk diffusion assays indicated that the compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Inflammation Model Studies :
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated based on structural complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
